N-benzyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexan-1-amine is a complex organic compound characterized by its benzyl group, cyclohexan-1-amine structure, and a phenyl-substituted tetrazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the formation of the tetrazole ring. This involves the reaction of phenylhydrazine with formamide under acidic conditions to form the tetrazole core.
Cyclohexan-1-amine Derivation: The cyclohexan-1-amine moiety can be introduced through a nucleophilic substitution reaction, where the amine group is attached to the cyclohexane ring.
Benzyl Group Addition: The benzyl group is typically introduced via a benzyl halide in a nucleophilic substitution reaction with the amine group.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace existing groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted cyclohexan-1-amines and benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Its tetrazole ring is particularly useful in click chemistry reactions. Biology: Medicine: The compound's biological activity makes it a candidate for drug development, especially in targeting specific enzymes or receptors. Industry: Its chemical stability and reactivity make it useful in material science and as a corrosion inhibitor in industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The tetrazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes or receptors. The exact mechanism depends on the biological or chemical context in which it is used.
Comparison with Similar Compounds
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar in structure but lacks the cyclohexan-1-amine group.
N-Benzyl-1-(1-phenyl-1H-1,2,3-triazol-4-yl)amine: Similar but with a different position of the triazole ring.
N-Benzyl-1-(1-phenyl-1H-1,2,4-triazol-3-yl)amine: Another triazole derivative with a different ring structure.
Uniqueness: N-Benzyl-1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexan-1-amine stands out due to its combination of the tetrazole ring and cyclohexan-1-amine group, which provides unique chemical and biological properties not found in the other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H23N5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-benzyl-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C20H23N5/c1-4-10-17(11-5-1)16-21-20(14-8-3-9-15-20)19-22-23-24-25(19)18-12-6-2-7-13-18/h1-2,4-7,10-13,21H,3,8-9,14-16H2 |
InChI Key |
WBBPJTMAIVWVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NN=NN2C3=CC=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.